molecular formula C7H5BrN2O B13701284 7-Bromobenzo[c]isoxazol-3-amine

7-Bromobenzo[c]isoxazol-3-amine

Cat. No.: B13701284
M. Wt: 213.03 g/mol
InChI Key: QSXWVGJUMNCRDI-UHFFFAOYSA-N
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Description

7-Bromobenzo[c]isoxazol-3-amine is a specialized aromatic heterocycle designed for advanced pharmaceutical and medicinal chemistry research. Its structure integrates a benzo[c]isoxazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The presence of a bromine atom at the 7-position and an amine group at the 3-position makes this compound a versatile synthetic intermediate. The bromine substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space and the development of structure-activity relationships (SAR) . The amine functional group is a key point for diversification, allowing for the formation of amides, sulfonamides, or imines, and can be critical for target engagement . Isoxazole derivatives are recognized as key structural motifs in numerous clinically used drugs and bioactive molecules, exhibiting a broad spectrum of properties including antimicrobial, anticancer, and anti-inflammatory activities . Furthermore, the 3-amino-isoxazole structure is recognized as a potent acetyl-lysine mimic, making it and its derivatives highly valuable in the development of inhibitors for bromodomain-containing proteins (BET inhibitors), a promising target class in oncology . This compound provides researchers with a critical building block for the synthesis of complex molecules aimed at probing biological pathways and developing new therapeutic agents.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2

InChI Key

QSXWVGJUMNCRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Bromination of Benzisoxazole Precursors

A common approach starts with benzo[c]isoxazole or its derivatives, which undergo electrophilic aromatic substitution with brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to achieve regioselective bromination at the 7-position.

  • Typical Conditions:
    • Solvents: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
    • Temperature: Ambient to moderately elevated (e.g., 25–80°C) to balance reactivity and selectivity.
    • Catalysts: Lewis acids such as boron trifluoride etherate (BF3·OEt2) may be used to enhance regioselectivity, although some protocols achieve high yields without catalysts.

Amination and Cyclization Approaches

The amino group at position 3 can be introduced by:

  • Direct amination of the brominated benzisoxazole using nucleophilic substitution reactions with ammonia or amine sources.
  • Cyclization reactions involving nitrile or oxime precursors that form the isoxazole ring and simultaneously introduce the amino functionality.

For example, the reaction of 4-bromo-2-fluorobenzonitrile with N-hydroxyacetamide in the presence of a strong base like potassium tert-butoxide in DMF leads to cyclization and formation of the benzisoxazole ring system bearing the bromine and amino substituents.

Purification and Yield Optimization

  • Purification: Flash column chromatography on silica gel using solvents such as ethyl acetate or hexane mixtures is commonly employed to isolate the pure compound.
  • Yield Optimization: Control of reaction temperature, stoichiometry of reagents, and reaction time are critical. For bromination, avoiding excess brominating agent prevents polybromination. For amination, using an excess of amine source and appropriate solvents enhances substitution efficiency.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Agents Notes Reference
Bromination Electrophilic aromatic substitution N-bromosuccinimide (NBS), Br2 Polar aprotic solvents; temp 25–80°C
Amination Nucleophilic substitution or cyclization Ammonia, N-hydroxyacetamide Base-mediated cyclization (e.g., KOtBu)
Purification Flash column chromatography Silica gel, ethyl acetate/hexane Ensures high purity
Yield Optimization Temperature control, reagent stoichiometry Controlled reagent amounts Prevents side reactions, improves yield

Related Synthetic Insights from Analogous Compounds

Studies on related benzoxazole and isoxazole derivatives provide additional synthetic insights:

  • The use of phthaloyl chlorides reacting with oximes under basic conditions can yield benzoxazine derivatives, which upon thermal treatment decompose to benzoxazolone analogs, indicating potential alternative cyclization routes.
  • Halogenated benzisoxazoles can be further functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of the bromine atom, expanding synthetic utility.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-bromobenzisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzisoxazole, while substitution of the bromine atom can produce azido or thiol-substituted derivatives .

Scientific Research Applications

3-Amino-7-bromobenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-bromobenzisoxazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Bromobenzo[d]isoxazol-3-amine with structurally related brominated or substituted benzisoxazol-3-amine derivatives:

Compound CAS No. Molecular Formula MW (g/mol) Substituents Purity Price Key Applications
7-Bromobenzo[d]isoxazol-3-amine 1260860-32-9 C₇H₅BrN₂O 229.03 Br (C7), NH₂ (C3) 98% $36.00/250 mg Suzuki coupling intermediates
5-Bromobenzo[d]isoxazol-3-amine 177995-39-0 C₇H₅BrN₂O 229.03 Br (C5), NH₂ (C3) 97% $70.00/100 mg Unspecified lab synthesis
5,7-Dibromobenzo[d]isoxazol-3-amine 89583-81-3 C₇H₄Br₂N₂O 291.93 Br (C5, C7), NH₂ (C3) ≥95% Discontinued Multi-substitution reactions
7-Bromo-3-chlorobenzo[d]isoxazole 1260677-07-3 C₇H₃BrClNO 232.46 Br (C7), Cl (C3) N/A Pricing on request Halogen exchange reactions
5-Methylbenzo[d]isoxazol-3-amine 89976-56-7 C₈H₈N₂O 148.16 CH₃ (C5), NH₂ (C3) 98% $407.00/250 mg Solubility studies

Key Observations :

  • Substituent Position : The position of bromine significantly impacts reactivity. For instance, 7-bromo derivatives (target compound) are more reactive in Suzuki couplings than 5-bromo analogs due to steric and electronic effects .
  • Halogen Effects : The dichloro-bromo derivative (7-Bromo-3-chlorobenzo[d]isoxazole) shows enhanced electrophilicity, making it suitable for sequential substitution reactions .
  • Methyl vs. Bromine : 5-Methylbenzo[d]isoxazol-3-amine lacks bromine’s electron-withdrawing effects, resulting in lower molecular weight and altered solubility .

Commercial Availability and Stability

  • Availability : The target compound is readily available, while 5,7-dibromo derivatives are discontinued, likely due to synthetic challenges .
  • Stability : Brominated analogs exhibit greater stability under acidic conditions compared to methyl-substituted derivatives, as inferred from sulfuric acid-mediated reactions in .

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